molecular formula C13H10BrNO2 B3184625 Phenyl 2-amino-5-bromobenzoate CAS No. 1131587-71-7

Phenyl 2-amino-5-bromobenzoate

Cat. No.: B3184625
CAS No.: 1131587-71-7
M. Wt: 292.13 g/mol
InChI Key: DZWNIUYTXZGCMQ-UHFFFAOYSA-N
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Description

Contextualization of Anthranilate Esters in Synthetic Organic Chemistry

Anthranilate esters are a class of organic compounds derived from anthranilic acid (2-aminobenzoic acid). jmb.or.kr These esters are characterized by an amino group and an ester group attached to a benzene (B151609) ring at positions 1 and 2, respectively. This arrangement of functional groups imparts a unique reactivity profile, making them valuable building blocks in synthetic organic chemistry. rsc.org

The presence of the amino group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution. Conversely, the ester group is an electron-withdrawing group. This electronic interplay influences the regioselectivity of various chemical transformations. Anthranilate esters are widely utilized in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and fragrances. jmb.or.krchemicalbook.com For instance, methyl anthranilate is known for its grape-like scent and is used in the food and perfume industries. chemicalbook.comwikipedia.org The amino group can also be readily diazotized to form a highly reactive benzyne (B1209423) intermediate, which is a powerful tool for constructing complex molecular architectures. wikipedia.org

Significance of Halogenated Benzoate (B1203000) Esters as Synthetic Intermediates

Halogenated benzoate esters are benzoate esters that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. The introduction of a halogen atom significantly enhances the synthetic utility of these esters. Halogen atoms can serve as versatile handles for a variety of chemical transformations, most notably in cross-coupling reactions. smolecule.com

Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize halogenated aromatic compounds as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to modern organic synthesis, allowing for the construction of complex molecules from simpler precursors. The position and nature of the halogen on the benzoate ring can influence the reactivity and outcome of these reactions. researchgate.net Furthermore, the electronic effects of halogens can modulate the properties of the final products. nih.gov

Overview of the Phenyl 2-amino-5-bromobenzoate Scaffold in Advanced Chemical Research

This compound combines the key features of both anthranilate esters and halogenated benzoates. Its structure consists of a phenyl ester of 2-aminobenzoic acid with a bromine atom at the 5-position of the benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in advanced chemical research.

The amino group provides a site for further functionalization, such as acylation or N-alkylation. The bromo substituent is a key feature, offering a reactive site for cross-coupling reactions to introduce a wide range of substituents at this position. The phenyl ester itself can be hydrolyzed or transesterified. This trifunctional nature of the this compound scaffold allows for a high degree of molecular diversity to be generated from a single starting material. It serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. smolecule.comcymitquimica.com

Chemical Profile of this compound

PropertyData
IUPAC Name This compound
CAS Number 1131587-71-7
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
Appearance Not specified, likely a solid
Solubility Not specified

Spectroscopic Data of a Related Compound: 3-Phenylpropyl 2-amino-5-bromobenzoate thieme-connect.com

SpectroscopyData
IR (KBr, cm⁻¹) 3487, 3376, 1694
¹H NMR (δ, ppm) 7.96 (d, J = 2.5 Hz, 1H), 7.34 (t, J = 7.5 Hz, 3H), 7.25 (d, J = 7.5 Hz, 3H), 6.59 (d, J = 8.5 Hz, 1H), 5.79 (br s, 2H), 4.32 (t, J = 6.5 Hz, 2H), 2.81 (t, J = 7.5 Hz, 2H), 2.16–2.12 (m, 2H)
¹³C NMR (δ, ppm) 167.1, 149.4, 141.1, 136.8, 133.3, 128.5, 128.4, 126.1, 118.4, 112.2, 107.3, 64.1, 32.4, 30.2
MS (EI), m/z 333.0 [M⁺]
HRMS-MALDI, m/z [M+H]⁺ Calculated: 334.0443, Found: 334.0438

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131587-71-7

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

phenyl 2-amino-5-bromobenzoate

InChI

InChI=1S/C13H10BrNO2/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

DZWNIUYTXZGCMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for Phenyl 2 Amino 5 Bromobenzoate and Precursors

Strategies for the Preparation of 2-Amino-5-bromobenzoic Acid

2-Amino-5-bromobenzoic acid serves as a crucial intermediate in the synthesis of various compounds. guidechem.com It is a white to pale yellow crystalline substance, insoluble in water but soluble in organic solvents like alcohols, ethers, and acetic acid. guidechem.com Several methods have been developed for its synthesis, primarily involving the bromination of anthranilic acid derivatives or starting from different precursors.

Regioselective Bromination of Anthranilic Acid Derivatives

A common and direct method for synthesizing 2-amino-5-bromobenzoic acid is through the regioselective bromination of anthranilic acid (o-aminobenzoic acid). chemicalbook.comchemicalbook.com This electrophilic substitution reaction introduces a bromine atom onto the benzene (B151609) ring.

One established procedure involves the dropwise addition of a bromine solution in glacial acetic acid to a solution of sodium 2-aminobenzoate (B8764639) in glacial acetic acid at a controlled temperature of 15°C. chemicalbook.comchemicalbook.com The reaction mixture is stirred for an hour, leading to the precipitation of the product. chemicalbook.comchemicalbook.com This method can produce a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid. scispace.com The separation of these two products can be achieved by utilizing their differential solubility in boiling water, where 2-amino-3,5-dibromobenzoic acid is nearly insoluble, while 2-amino-5-bromobenzoic acid precipitates upon cooling the filtrate. chemicalbook.comchemicalbook.comscispace.com Studies have shown that the reaction temperature can influence the product distribution; lower temperatures favor the formation of the 5-bromo isomer, while higher temperatures lead to a greater proportion of the 3,5-dibromo product. scispace.com

Another approach to bromination involves using N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. This method has been applied to the synthesis of various 2-halo-5-bromobenzoic acids.

Table 1: Bromination of Anthranilic Acid


Starting MaterialReagentsConditionsProductsKey Observations
Sodium 2-aminobenzoateBromine, Glacial Acetic Acid15°C, 1 hour2-Amino-5-bromobenzoic acid and 2-amino-3,5-dibromobenzoic acidProduct mixture requires separation. [1, 3]
Anthranilic AcidBromine, Glacial Acetic AcidNear freezing pointMainly 5-bromoanthranilic acid (two-thirds)Lower temperature favors mono-bromination. broadinstitute.org
Anthranilic AcidBromine, Glacial Acetic AcidNear boiling pointMainly 3,5-dibromoanthranilic acidHigher temperature favors di-bromination. broadinstitute.org

Derivation from Isoxazole (B147169) Precursors

While less common, synthetic routes to aminobenzoic acids can be devised from heterocyclic precursors. For instance, the synthesis of 2-amino-5-fluorobenzoic acid has been achieved starting from 4-fluoroaniline through a series of reactions involving the formation of an isatin (B1672199) (indole-2,3-dione) intermediate. google.com A similar strategy could potentially be adapted for the bromo-analogue. This method involves the condensation of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of sulfuric acid to yield 5-bromo-1H-indole-2,3-dione (5-bromoisatin). chemicalbook.com Subsequent oxidative cleavage of the isatin ring using hydrogen peroxide in an alkaline solution affords 2-amino-5-bromobenzoic acid in high yield. chemicalbook.com

Alternative Synthetic Routes to Substituted 2-Aminobenzoic Acids

Other synthetic strategies for substituted 2-aminobenzoic acids often involve multi-step sequences starting from readily available materials. One such method begins with a bromobenzoic acid, which undergoes nitration followed by reduction. guidechem.com For example, a bromobenzoic acid can be nitrated using a mixture of concentrated sulfuric and nitric acids. The resulting nitro-substituted bromobenzoic acid is then reduced, for instance with iron powder in the presence of hydrochloric acid and ethanol, to yield the corresponding aminobenzoic acid. guidechem.com

Copper-catalyzed amination of bromobenzoic acids represents another versatile approach. organic-chemistry.org This method allows for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives and has been shown to be highly chemo- and regioselective, replacing only the bromide adjacent to the carboxylic acid moiety. organic-chemistry.orgnih.gov

Esterification Approaches to Phenyl 2-amino-5-bromobenzoate

The final step in the synthesis of this compound is the esterification of 2-amino-5-bromobenzoic acid with phenol (B47542). Various methods, including transition-metal-catalyzed reactions and general esterification protocols, can be employed for this transformation.

Ruthenium(II)-Catalyzed Decarbonylative and Decarboxylative Coupling Reactions

Ruthenium(II)-catalyzed reactions offer a modern and efficient approach to the synthesis of aryl 2-aminobenzoates. rsc.orgnih.gov One such method involves the coupling of isatoic anhydrides with salicylaldehydes. rsc.orgnih.gov This reaction proceeds through a metal-catalyzed decarbonylation and decarboxylation process to afford the desired aryl 2-aminobenzoates in good yields. rsc.orgnih.gov While this specific example uses salicylaldehydes, the underlying principle of ruthenium-catalyzed coupling could be adapted for the synthesis of this compound.

Ruthenium catalysts have also been employed in the decarbonylative arylation of cyclic 2-amino esters, where the ester group is replaced with an aryl ring. nih.gov Furthermore, ruthenium-catalyzed reductive ester synthesis from aldehydes or ketones and carboxylic acids using carbon monoxide as a deoxygenative agent has been developed. nih.govbroadinstitute.org These advanced methodologies highlight the versatility of ruthenium catalysis in ester formation.

General Esterification Protocols Applicable to the 2-Amino-5-bromobenzoate Moiety

Standard esterification methods can also be applied to synthesize this compound from 2-amino-5-bromobenzoic acid and phenol. These methods typically involve the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with phenol in the presence of a base.

Another approach is the direct esterification of the carboxylic acid with phenol in the presence of a suitable catalyst and dehydrating agent. While not specifically detailed for this compound in the provided context, general knowledge of organic synthesis suggests that methods like Fischer-Speier esterification, although typically used with alcohols, could be adapted. More relevant would be methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, and is well-suited for the formation of esters from carboxylic acids and alcohols or phenols.

The synthesis of various esters of aminobenzoic acids has been reported through different routes, such as the reaction of aminobenzoic acids with aromatic halides in pyridine (B92270). mdpi.com

Table 2: Mentioned Chemical Compounds


Compound NameRole in Synthesis
This compoundTarget Molecule
2-Amino-5-bromobenzoic AcidKey Precursor
Anthranilic Acid (o-aminobenzoic acid)Starting Material
Sodium 2-aminobenzoateReactant in Bromination
BromineBrominating Agent
Glacial Acetic AcidSolvent
2-Amino-3,5-dibromobenzoic AcidByproduct of Bromination
N-bromosuccinimide (NBS)Brominating Agent
Sulfuric AcidCatalyst/Reagent
4-FluoroanilineStarting Material (Analogous Synthesis)
Chloral HydrateReagent (Analogous Synthesis)
Hydroxylamine HydrochlorideReagent (Analogous Synthesis)
5-Bromo-1H-indole-2,3-dione (5-bromoisatin)Intermediate
Hydrogen PeroxideOxidizing Agent
Nitric AcidNitrating Agent
Iron PowderReducing Agent
Hydrochloric AcidReagent
EthanolSolvent
Isatoic Anhydride (B1165640)Reactant (Ru-catalyzed reaction)
SalicylaldehydeReactant (Ru-catalyzed reaction)
PhenolReactant in Esterification
Dicyclohexylcarbodiimide (DCC)Coupling Agent
4-Dimethylaminopyridine (DMAP)Catalyst
PyridineSolvent/Base

Preparation of Related Alkyl 2-amino-5-bromobenzoate Esters (e.g., Methyl, Propyl)

The synthesis of alkyl esters of 2-amino-5-bromobenzoic acid, such as the methyl and propyl esters, serves as a fundamental step in the broader synthesis of more complex derivatives. These esters are typically prepared from the parent carboxylic acid, 2-amino-5-bromobenzoic acid.

Direct esterification is a common and straightforward approach for converting carboxylic acids into esters. The most widely used method in this category is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The general reaction involves heating a solution of 2-amino-5-bromobenzoic acid with an excess of the desired alcohol (e.g., methanol (B129727) or propanol). A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.

The reaction mechanism proceeds through several key steps:

Protonation of the carbonyl group of the carboxylic acid.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Due to the presence of the basic amino group (-NH₂) on the benzoic acid, a stoichiometric amount of the acid catalyst may be required, as the amino group will be protonated to form an ammonium salt. Following the reaction, a basic workup is necessary to neutralize the excess acid and deprotonate the ammonium salt, allowing for the isolation of the neutral ester product.

Table 1: Fischer-Speier Esterification for Alkyl 2-amino-5-bromobenzoates

ParameterMethyl 2-amino-5-bromobenzoatePropyl 2-amino-5-bromobenzoate
Starting Acid 2-amino-5-bromobenzoic acid2-amino-5-bromobenzoic acid
Alcohol Methanol (CH₃OH)1-Propanol (CH₃CH₂CH₂OH)
Catalyst Concentrated H₂SO₄ or dry HCl gasConcentrated H₂SO₄ or dry HCl gas
Reaction Condition RefluxReflux
Product Methyl 2-amino-5-bromobenzoatePropyl 2-amino-5-bromobenzoate
Product Formula C₈H₈BrNO₂C₁₀H₁₂BrNO₂
Product Mol. Wt. 230.06 g/mol 258.11 g/mol
Product M.P. 72-74 °CNot available

Modern synthetic chemistry offers powerful coupling reactions that are essential for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are critical in building substituted benzoates. While direct esterification creates the ester linkage, transition-metal-catalyzed coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are pivotal for introducing the key amino group onto the aromatic ring, thereby forming the 2-amino-substituted benzoate (B1203000) structure from halogenated precursors.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing amino-benzoates, it can be employed to couple an amine with an aryl halide. For instance, a methyl 2,5-dibromobenzoate could theoretically be selectively coupled with an amine source (like ammonia or a protected amine) at the C2 position.

This reaction traditionally requires high temperatures (often over 200 °C) and stoichiometric amounts of copper, often as copper powder or copper(I) salts. wikipedia.org However, advancements have led to milder conditions using soluble copper catalysts supported by ligands like diamines or amino acids. nih.govresearchgate.net The reaction mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org For the synthesis of N-aryl anthranilic acids, which are derivatives of the target structure, the copper-catalyzed coupling of anilines with 2-bromobenzoic acids is a well-established method. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most versatile and widely used methods for forming C-N bonds. wikipedia.orgbeilstein-journals.org This reaction allows for the coupling of a broad range of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org

The synthesis of a 2-amino-benzoate ester can be achieved by coupling a 2-bromo-benzoate ester with an amine source. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the reaction's success and has been extensively optimized for a wide array of substrates. wikipedia.orgrsc.org This method offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. beilstein-journals.org

Table 2: Comparison of Coupling Reactions for C-N Bond Formation

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu(0), Cu(I) salts) wikipedia.orgPalladium (Pd(0) complexes) wikipedia.org
Typical Ligands Phenanthroline, Amino Acids nih.govBiarylphosphines (e.g., X-Phos) beilstein-journals.org
Substrates Aryl Halides (I, Br, Cl) & Amines wikipedia.orgAryl Halides/Triflates & Amines wikipedia.org
Reaction Temp. High (often >150 °C) wikipedia.orgMild to Moderate (<120 °C) beilstein-journals.org
Advantages Cost-effective catalystHigh yields, broad scope, mild conditions wikipedia.org
Disadvantages Harsh conditions, limited scope wikipedia.orgCost of catalyst and ligands

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy for 2-Amino-5-bromobenzoate Esters

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2-amino-5-bromobenzoate esters. The vibrational modes of the phenyl ester are expected to be highly similar to those of the parent acid, 2-amino-5-bromobenzoic acid, for which extensive data is available ijtsrd.comscribd.comslideshare.net.

The FT-IR spectrum provides diagnostic absorption bands corresponding to the vibrational modes of specific functional groups within the molecule. For the 2-amino-5-bromobenzoate moiety, key vibrations include the N-H stretching of the primary amine, the C=O stretching of the ester, and various vibrations of the substituted benzene (B151609) ring ijtsrd.com. The experimental FT-IR spectrum for the related 2-amino-5-bromobenzoic acid has been recorded in the 4000–400 cm⁻¹ region ijtsrd.com.

Key FT-IR spectral assignments, based on data from 2-amino-5-bromobenzoic acid, are detailed below.

Vibrational ModeFrequency (cm⁻¹)Description
N-H Asymmetric & Symmetric Stretching3400 - 3200Two distinct bands characteristic of the primary amine (-NH₂) group.
C-H Aromatic Stretching3100 - 3000Stretching vibrations of the C-H bonds on both the aminobenzoyl and phenyl aromatic rings.
C=O Ester Stretching~1680 - 1655A strong absorption band due to the carbonyl group of the ester, its position influenced by conjugation. ijtsrd.com
N-H Scissoring (Bending)~1620In-plane bending vibration of the -NH₂ group.
C=C Aromatic Ring Stretching1600 - 1450Multiple bands corresponding to the stretching vibrations within the benzene rings.
C-O Ester Stretching1300 - 1100Asymmetric and symmetric stretching of the C-O-C bond of the phenyl ester linkage.
C-N Stretching~1250Stretching vibration of the bond between the aromatic ring and the amino group.
C-Br Stretching700 - 500Stretching vibration of the carbon-bromine bond.
C-H "oop" Bending900 - 675Out-of-plane bending of aromatic C-H bonds, characteristic of the substitution pattern.

This table is generated based on data for 2-amino-5-bromobenzoic acid, which serves as a close analog for interpreting the spectrum of Phenyl 2-amino-5-bromobenzoate.

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. The experimental FT-Raman spectrum of 2-amino-5-bromobenzoic acid has been analyzed in the 3500–50 cm⁻¹ range ijtsrd.com. While N-H and O-H vibrations are often weak in Raman, the aromatic ring and C=O stretching vibrations typically show strong signals.

Key FT-Raman spectral assignments, based on data from 2-amino-5-bromobenzoic acid, are highlighted below.

Vibrational ModeFrequency (cm⁻¹)Description
N-H Stretching3400 - 3300Typically weak bands corresponding to the amine group stretches.
C-H Aromatic Stretching3100 - 3050Stretching modes of the aromatic C-H bonds.
C=O Ester Stretching~1652A strong band for the ester carbonyl stretching vibration. ijtsrd.com
C=C Aromatic Ring Stretching1600 - 1550Strong bands associated with the vibrations of the carbon-carbon bonds in the aromatic rings.
Ring Breathing Modes~1000 - 800Vibrations involving the expansion and contraction of the aromatic rings.
C-Br Stretching700 - 500The carbon-bromine stretch is also observable in the Raman spectrum.

This table is generated based on data for 2-amino-5-bromobenzoic acid, providing expected frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed. While direct experimental spectra for the phenyl ester are not widely published, a detailed interpretation can be constructed based on data from closely related analogs like methyl 2-amino-5-bromobenzoate and other phenyl esters rsc.orgchemicalbook.com.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings and the amine group. The 2-amino-5-bromobenzoyl ring should display three aromatic protons, while the phenyl ester ring will show five.

The predicted ¹H NMR spectral data are as follows:

Proton Assignment (H)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-NH~5.5 - 6.0Broad SingletN/A2H
H-6 (ortho to -NH₂)~6.7DoubletJ ≈ 8.0-9.01H
H-4 (meta to -NH₂, ortho to -Br)~7.3Doublet of DoubletsJ ≈ 8.0-9.0, 2.0-2.51H
H-3 (ortho to -COOR, meta to -Br)~7.8DoubletJ ≈ 2.0-2.51H
H-2', H-6' (ortho on Phenyl ring)~7.2Multiplet (e.g., d, dd)~7.5-8.02H
H-3', H-5' (meta on Phenyl ring)~7.4Multiplet (e.g., t)~7.5-8.02H
H-4' (para on Phenyl ring)~7.3Multiplet (e.g., t)~7.5-8.01H

This table presents predicted values based on spectral data from analogous compounds such as methyl 2-amino-5-bromobenzoate and substituted phenyl benzoates. rsc.orgchemicalbook.comchemicalbook.com

The protons on the phenyl ester group (H-2'/6', H-3'/5', and H-4') are expected to appear as a complex multiplet in the range of 7.2-7.5 ppm rsc.org. The protons on the 2-amino-5-bromobenzoyl ring are more distinct: the proton ortho to the bromine (H-4) will be deshielded, and the proton ortho to the ester group (H-3) will be the most deshielded due to the electron-withdrawing nature of the carbonyl. The broad signal for the amine protons is characteristic and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum will show 11 distinct signals for the 13 carbon atoms in the molecule, with two pairs of carbons on the phenyl ring being equivalent by symmetry. The chemical shifts provide information about the electronic environment of each carbon atom.

The predicted ¹³C NMR spectral data are as follows:

Carbon Assignment (C)Predicted Chemical Shift (δ, ppm)
C =O (Ester Carbonyl)~165
C -2 (attached to -NH₂)~149 - 151
C -1' (ipso-C of Phenyl, attached to O)~151
C -4' (para-C of Phenyl)~126
C -2', C -6' (ortho-C of Phenyl)~122
C -3', C -5' (meta-C of Phenyl)~129 - 130
C -4 (attached to -Br)~134
C -6 (ortho to -NH₂)~117
C -1 (ipso-C, attached to -COOR)~111
C -3 (ortho to -COOR)~133
C -5 (meta to -NH₂)~110

This table presents predicted values based on spectral data from analogous compounds like substituted aminobenzoic acids and phenyl benzoates. rsc.orgrsc.org

The ester carbonyl carbon (C=O) is expected to resonate at the lowest field, around 165 ppm. The aromatic carbons appear in the 110-151 ppm range. The carbon attached to the electronegative bromine atom (C-4) and the carbon attached to the nitrogen (C-2) will have characteristic shifts. The carbons of the phenyl ester ring will appear at chemical shifts typical for phenyl benzoate (B1203000) rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. This compound contains two chromophores: the 2-aminobenzoyl system and the phenyl group, which are conjugated through the ester linkage. The spectrum is expected to be dominated by π → π* transitions within the aromatic systems and a weaker n → π* transition associated with the carbonyl group's non-bonding electrons researchgate.net.

The electronic absorption spectra of aromatic amino acids and their derivatives are characterized by transitions within the π-electron system of the benzene ring rsc.orgnih.gov. The presence of the amino group (-NH₂) as a strong auxochrome and the carbonyl group (-COOR) causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The primary electronic transitions expected for this compound are:

π → π Transitions:* These are strong absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. Multiple bands are expected, corresponding to different electronic transitions within the aminobenzoyl chromophore.

n → π Transition:* This is a weaker, longer-wavelength absorption caused by the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. This transition is often observed as a shoulder on the main π → π* absorption band.

Based on related aminobenzoate esters, the compound is expected to exhibit strong absorption maxima in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis (primarily for Methyl 2-amino-5-bromobenzoate)

The solid-state structure of Methyl 2-amino-5-bromobenzoate has been meticulously investigated using single-crystal X-ray diffraction, providing profound insights into its three-dimensional architecture and the non-covalent interactions that govern its crystal lattice.

Single-crystal X-ray diffraction studies have unequivocally determined that Methyl 2-amino-5-bromobenzoate crystallizes in the monoclinic system with the space group P21 researchgate.netresearchgate.net. The analysis, conducted at a temperature of 296 K, revealed the precise dimensions of the unit cell. The lattice parameters provide a fundamental description of the crystal's repeating structural unit. Key crystallographic data are summarized in the table below. researchgate.netresearchgate.netnih.goviucr.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)3.9852 (2)
b (Å)9.1078 (5)
c (Å)12.1409 (7)
β (°)95.238 (3)
Volume (ų)438.83 (4)
Z (molecules/cell)2
Calculated Density (Mg m⁻³)1.741

Data sourced from crystallographic studies conducted at 296 K using Mo Kα radiation. researchgate.netnih.gov

The molecular conformation of Methyl 2-amino-5-bromobenzoate is characterized by a high degree of planarity. researchgate.netnih.goviucr.org The non-hydrogen atoms of the molecule are nearly coplanar, with only minor deviations observed for the oxygen and bromine atoms. researchgate.netnih.goviucr.org The dihedral angle between the plane of the aromatic ring and the methyl acetate (B1210297) side chain is a mere 5.73 (12)°. researchgate.netnih.goviucr.org This near-planar arrangement is a significant feature of its molecular geometry.

A detailed torsion angle analysis quantifies the spatial relationship between different parts of the molecule. These angles confirm the orientation of the methyl ester group relative to the benzene ring.

Torsion AngleValue (°)
C5—C6—C7—O1174.3 (2)
C5—C6—C7—O2-5.2 (3)
C6—C7—O2—C8-178.9 (2)
O1—C7—O2—C80.6 (3)

These values highlight the specific rotational arrangement around the key single bonds connecting the ester group to the aromatic core. researchgate.netnih.goviucr.org

A defining feature of the molecular structure of Methyl 2-amino-5-bromobenzoate is the presence of a significant intramolecular hydrogen bond. researchgate.netresearchgate.netnih.gov This interaction occurs between one of the hydrogen atoms of the amino group (N1) and the carbonyl oxygen atom (O1) of the adjacent methyl ester group. researchgate.netnih.gov This N—H⋯O hydrogen bond stabilizes the molecular conformation, resulting in the formation of a planar, six-membered ring motif, which is described in graph-set notation as S(6). researchgate.netresearchgate.netnih.goviucr.org The geometric details of this intramolecular interaction are presented below.

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1N⋯O10.84 (2)2.08 (3)2.717 (3)133 (3)

D: Donor atom (N); H: Hydrogen atom; A: Acceptor atom (O). researchgate.netnih.gov

In the crystal lattice, the molecules of Methyl 2-amino-5-bromobenzoate are not isolated but are linked together through intermolecular hydrogen bonds. researchgate.netresearchgate.netnih.gov The second hydrogen atom of the amino group (N1—H2N) engages in an intermolecular hydrogen bond with the carbonyl oxygen (O1) of a neighboring molecule. researchgate.netnih.gov This specific N—H⋯O interaction connects molecules head-to-tail, forming distinct zigzag chains that propagate along the b-axis of the crystal. researchgate.netresearchgate.netnih.goviucr.org This ordered arrangement is a key element of the crystal packing.

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)Symmetry Code
N1—H2N⋯O1ⁱ0.85 (2)2.22 (3)3.039 (3)162 (2)x, y-1/2, -z+1

Reactivity Profiles and Transformational Chemistry

Reactivity of the Amino Group (–NH₂)

The presence of the amino group ortho to the ester linkage significantly influences the molecule's reactivity, participating in a variety of bond-forming reactions.

Amidation and Acylation Reactions (e.g., with acyl chlorides)

The primary amino group of Phenyl 2-amino-5-bromobenzoate readily undergoes nucleophilic attack on electrophilic carbonyl carbons, such as those in acyl chlorides, to form amides. This reaction, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. The reaction typically proceeds by the nucleophilic amine attacking the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and releases hydrochloric acid as a byproduct. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl generated. libretexts.orglibretexts.org

Table 1: Representative Amidation/Acylation Reaction

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAcetyl chloridePhenyl 2-(acetylamino)-5-bromobenzoateInert solvent, base (e.g., pyridine)
This compoundBenzoyl chloridePhenyl 2-(benzoylamino)-5-bromobenzoateInert solvent, base (e.g., triethylamine)

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. These intramolecular or intermolecular cyclization reactions are pivotal in the construction of pharmacologically important scaffolds.

Quinazolines: One of the key applications of 2-aminobenzoic acid derivatives is in the synthesis of quinazolines and their derivatives. For instance, the reaction of a 2-aminobenzamide (B116534) (which can be formed from the corresponding ester) with a one-carbon unit source can lead to the formation of a quinazolinone ring system. While direct cyclization of the phenyl ester might be challenging, its conversion to the corresponding amide followed by cyclization is a common strategy. For example, methyl 2-amino-5-bromobenzoate is a known precursor for the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. acs.org

Benzodiazepines: Similarly, 2-aminobenzophenone (B122507) derivatives are crucial starting materials for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. While this compound is not a benzophenone (B1666685) itself, its core structure is closely related. For example, 2-amino-5-bromo-2′-fluorobenzophenone is used in the synthesis of spiro imidazobenzodiazepines. researchgate.net The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from anthranilic acid derivatives, which can be obtained from the hydrolysis of the corresponding esters. researchgate.netresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from 2-Aminobenzoate (B8764639) Scaffolds

Starting Material AnalogueReagentsResulting Heterocycle
2-AminobenzamideAldehyde or KetoneQuinazolinone
2-AminobenzophenoneAmino acid1,4-Benzodiazepine
Isatoic Anhydride (B1165640) (from 2-aminobenzoic acid)Amino acid1,4-Benzodiazepine-2,5-dione

Reactivity of the Bromo Substituent (–Br)

The bromo substituent on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. yonedalabs.com The bromo substituent in this compound can readily participate in such reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. This reaction is of great importance in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2Product ExampleCatalyst/Base/Solvent
This compoundPhenylboronic acidPhenyl 2-amino-5-phenylbenzoatePd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O
This compound4-Methoxyphenylboronic acidPhenyl 2-amino-5-(4-methoxyphenyl)benzoatePd(OAc)₂ / Ligand / Base / Solvent
This compoundThiophene-2-boronic acidPhenyl 2-amino-5-(thiophen-2-yl)benzoatePdCl₂(dppf) / Cs₂CO₃ / DMF

Conversion to Other Halogenated Derivatives or Hydrogen

The bromo group can be transformed into other functional groups. For instance, it can be converted to an iodo group, which is often more reactive in cross-coupling reactions. This can be achieved using reagents like N-iodosuccinimide in the presence of an acid catalyst. nih.gov

Furthermore, the bromo substituent can be removed and replaced with a hydrogen atom through a process known as hydrodehalogenation. Catalytic transfer hydrogenation is an effective method for this transformation, often employing a palladium catalyst and a hydrogen donor like formic acid or its salts. researcher.liferesearchgate.net This reaction is useful when the bromo group is used as a temporary directing or blocking group during a synthetic sequence. organic-chemistry.org

Reactivity of the Ester Moiety (–COOR)

The phenyl ester group can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Under aqueous acidic or basic conditions, the phenyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid. mdpi.com This transformation is often a necessary step before subsequent reactions that require a free carboxylic acid, such as certain types of amide bond formations or cyclizations.

Transesterification: Transesterification is the process of exchanging the phenyl group of the ester with another alcohol. wikipedia.org For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield Methyl 2-amino-5-bromobenzoate and phenol (B47542). researchgate.netcdnsciencepub.com This reaction is typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. libretexts.orgmasterorganicchemistry.com

Table 4: Reactivity of the Phenyl Ester Moiety

ReactionReagentsProduct
HydrolysisH₂O, H⁺ or OH⁻2-Amino-5-bromobenzoic acid
TransesterificationMethanol, H⁺ or OCH₃⁻Methyl 2-amino-5-bromobenzoate

Hydrolysis to the Parent Carboxylic Acid

The hydrolysis of phenyl 2-aminobenzoate and its derivatives to yield the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, is a notable reaction. The presence of the ortho-amino group plays a crucial role in the reaction mechanism, leading to significant rate enhancements compared to its para-substituted counterparts. nih.govresearchgate.net

Studies on the hydrolysis of 2-aminobenzoate esters have revealed that the reaction proceeds via intramolecular general base catalysis. nih.govresearchgate.net The neighboring amine group facilitates the hydrolytic process, resulting in a reaction rate that is independent of pH in the range of 4 to 8. nih.govresearchgate.net This intramolecular assistance leads to a 50- to 100-fold increase in the hydrolysis rate compared to the corresponding para-substituted aminobenzoate esters. nih.gov At a pH of 4, the rate enhancement for the phenyl ester is as high as 105-fold when compared to the hydroxide (B78521) ion-catalyzed reaction. nih.govresearchgate.net

The general mechanism for this intramolecularly catalyzed hydrolysis is depicted below:

Step 1: The ortho-amino group acts as a general base, abstracting a proton from a water molecule.

Step 2: The resulting hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Step 3: The tetrahedral intermediate collapses, leading to the expulsion of the phenoxide leaving group and the formation of the carboxylic acid.

Transesterification Processes

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy or aryloxy group. wikipedia.org In the case of this compound, the phenyl group can be exchanged with other alcohol moieties. This process is typically catalyzed by acids or bases. wikipedia.orgasianpubs.org

Mechanism: The transesterification mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org

Acid Catalysis: A strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an alcohol. wikipedia.org

Base Catalysis: A base deprotonates the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon. wikipedia.org

The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the byproduct (phenol in this case). wikipedia.org

A variety of catalysts have been shown to be effective for the transesterification of aromatic esters and could be applicable to this compound. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Catalyst Type Example Catalyst Typical Conditions Reference
Alkali Metal Carbonates Potassium Carbonate (K2CO3) Heating in a suitable solvent rsc.org
Borate Complexes Sodium bis(ethylenedioxy)borate Microwave or ultrasonication asianpubs.org
N-Heterocyclic Carbenes (NHCs) Various NHC derivatives Room temperature organic-chemistry.org
Zinc Clusters Tetranuclear Zinc Cluster Refluxing in the reactant ester (e.g., ethyl acetate) organic-chemistry.org
Inorganic Salts Potassium Phosphate (K2HPO4) Mild conditions organic-chemistry.org

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound offers several sites for regioselective functionalization, primarily directed by the existing amino and bromo substituents. These groups influence the reactivity of the ring towards electrophilic substitution and provide handles for cross-coupling reactions.

The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. However, the positions ortho and para to the amino group are already substituted (ester and bromo groups, respectively). This leaves the C4 and C6 positions as potential sites for electrophilic attack, though steric hindrance from the adjacent substituents may play a role.

The bromine atom at the C5 position is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such transformations that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids to form a new C-C bond.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

Sonogashira Coupling: Reaction with terminal alkynes to form a new C-C bond.

Furthermore, copper-catalyzed amination reactions have been shown to be highly regioselective for the amination of 2-bromobenzoic acids. nih.govorganic-chemistry.org This methodology could potentially be applied to replace the bromine atom in this compound with various amino groups. The reaction often proceeds with remarkable chemo- and regioselectivity, targeting the bromide adjacent to the carboxylate group (or its ester derivative). nih.gov

The amino group itself can also be a site for functionalization. For instance, the methyl ester analog, Methyl 2-amino-5-bromobenzoate, has been used in the synthesis of various derivatives through reactions at the amino group, such as the formation of pyrroles and sulfonamides. sigmaaldrich.com

The following table summarizes the potential regioselective functionalization reactions for this compound:

Position Type of Reaction Potential Reagents Resulting Functional Group
C5 (Bromo) Palladium-Catalyzed Cross-Coupling Boronic acids, alkenes, amines, alkynes Aryl, vinyl, amino, alkynyl
C5 (Bromo) Copper-Catalyzed Amination Primary and secondary amines Substituted amino
N (Amino) Acylation, Sulfonylation Acid chlorides, sulfonyl chlorides Amide, sulfonamide
C4/C6 Electrophilic Aromatic Substitution Halogens, nitrating agents, etc. Halogen, nitro, etc. (subject to steric hindrance)

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in determining the electronic properties and geometric structure of molecules. For derivatives of 2-amino-5-bromobenzoic acid, Density Functional Theory (DFT) has been a primary tool for these investigations.

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to optimize the molecular structure of related compounds like Methyl 2-amino-5-bromobenzoate (M2A5B). researchgate.net These studies determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. The optimized geometric parameters obtained from these calculations are often in good agreement with experimental data from X-ray diffraction studies. researchgate.net

For instance, in the title compound's methyl ester, C8H8BrNO2, the molecule is nearly planar. researchgate.net The molecular conformation is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen, forming what is known as an S(6) ring. researchgate.netnih.gov The dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is reported to be 5.73 (12)°. nih.govresearchgate.net

BondCalculated Bond Length (Å)Experimental Bond Length (Å)
Br1—C41.9151.893 (2)
N1—C11.3701.374 (3)
O1—C71.2211.212 (3)
O2—C71.3531.335 (3)

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and charge transfer properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more reactive and can be easily excited. mdpi.com

For Methyl 2-amino-5-bromobenzoate, the HOMO is typically localized on the aminobromophenyl ring, while the LUMO is distributed over the methyl benzoate (B1203000) group. This distribution indicates that an electronic transition involves a charge transfer from the electron-donating amino group to the electron-accepting ester group. nih.govresearchgate.net The calculated HOMO and LUMO energies demonstrate that this intramolecular charge transfer occurs within the molecule. researchgate.netresearchgate.netnih.gov

ParameterEnergy (eV)
EHOMO-5.89
ELUMO-1.45
Energy Gap (ΔE)4.44

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It quantifies interactions between filled "donor" orbitals and empty "acceptor" orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. wisc.eduresearchgate.net

In Methyl 2-amino-5-bromobenzoate, NBO analysis confirms the presence of a strong intramolecular N-H···O hydrogen bond. nih.govresearchgate.net This interaction, along with others like the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n(N) → π*(C-C)), contributes significantly to the molecule's stability. researchgate.netnih.gov These hyperconjugative interactions lead to charge delocalization across the molecule. researchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N8π(C1-C6)46.91
π(C1-C6)π(C2-C3)21.88
π(C4-C5)π(C2-C3)18.15
LP(2) O12σ(C7-C11)17.91

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. The calculated frequencies and assignments are then compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov DFT (B3LYP) methods are commonly used for these calculations. researchgate.net

For 2-amino-5-bromobenzoic acid and its methyl ester, a good correlation is generally found between the computed and observed vibrational spectra after applying a scaling factor to the calculated wavenumbers to account for anharmonicity. researchgate.netslideshare.net This detailed assignment of vibrational modes helps to confirm the molecular structure and the presence of specific functional groups and interactions, such as the N-H and C=O stretching frequencies that are influenced by intramolecular hydrogen bonding. researchgate.netnih.gov

Vibrational ModeCalculated Frequency (cm-1)Experimental FT-IR (cm-1)Experimental FT-Raman (cm-1)
N-H Asymmetric Stretch358234873488
N-H Symmetric Stretch346933743375
C=O Stretch169616801679
C-Br Stretch345-344

Conformational Analysis and Tautomeric Studies (for related aminobenzoic acid structures)

For related aminobenzoic acids, computational studies have explored the existence of different tautomers and their relative stabilities. dergipark.org.tr Tautomerism can significantly influence the chemical and physical properties of a compound. frontiersin.org For 2-amino-5-bromobenzoic acid (ABBA), studies have investigated three potential tautomeric forms. dergipark.org.tr

Calculations using DFT at the B3LYP/6-31G* level have shown that the tautomeric form containing the carboxylic acid (-COOH) and primary amine (-NH2) groups is the most stable and has the minimum energy. dergipark.org.tr This finding aligns with the general understanding that under neutral conditions, the non-zwitterionic form of aminobenzoic acids is typically favored. researchgate.net

Prediction of Nonlinear Optical Properties (e.g., First-Order Hyperpolarizability)

Molecules with significant intramolecular charge transfer, like the derivatives of 2-amino-5-bromobenzoic acid, are candidates for nonlinear optical (NLO) materials. nih.govmdpi.com Computational methods are used to predict their NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov

For Methyl 2-amino-5-bromobenzoate, the calculated first-order hyperpolarizability is found to be significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that the compound has potential for applications in NLO devices, such as for second-harmonic generation. researchgate.netresearchgate.net The large value of β₀ is attributed to the charge transfer from the electron donor (amino group) to the electron acceptor (ester group) through the π-conjugated system of the benzene (B151609) ring. nih.govresearchgate.net

ParameterCalculated Value
Dipole Moment (μ) (Debye)2.8438
Mean Polarizability (α₀) (esu)-1.638 x 10-23
First-Order Hyperpolarizability (β₀) (esu)4.279 x 10-30

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Heterocyclic Compounds

The unique arrangement of a nucleophilic amino group and an ester functionality ortho to each other on a halogenated benzene (B151609) ring makes the 2-amino-5-bromobenzoate scaffold a powerful precursor for a variety of heterocyclic systems. The bromine atom provides an additional, reactive site for cross-coupling reactions, further enhancing its synthetic utility.

Precursor for Benzothiazine Derivatives

The 2-amino-5-bromobenzoate moiety is a recognized intermediate in the synthesis of benzothiazines. nih.gov Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine (B8601807) ring, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis typically involves the reaction of the aminobenzoate core with a sulfur-containing reagent, leading to the formation of the characteristic fused-ring system. The inherent reactivity of the amino group and the ester are leveraged to construct the thiazine portion of the molecule.

Utility in the Synthesis of Quinazolinone and Isobenzofuranone Derivatives

The 2-amino-5-bromobenzoate framework is instrumental in building quinazolinone structures. Quinazolinones are another critical class of nitrogen-containing heterocycles with diverse pharmacological properties. The synthesis can be achieved by reacting 2-amino-5-bromobenzoic acid with reagents like formamide, which provides the additional carbon and nitrogen atoms needed to close the pyrimidine (B1678525) ring. guidechem.com Similarly, Methyl 2-amino-5-bromobenzoate has been successfully used to prepare fused quinazolinone derivatives, such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. sigmaaldrich.com

While the 2-amino-5-bromobenzoate structure is a versatile precursor for nitrogen heterocycles, its specific application in the synthesis of isobenzofuranone derivatives is not widely documented in available scientific literature. The synthesis of isobenzofuranones, which are bicyclic lactones, generally proceeds through different precursors and synthetic pathways. nih.govresearchgate.net

Building Block for Spiropyrazoline Benzoates (analogues)

The use of Phenyl 2-amino-5-bromobenzoate or its direct analogues as a primary building block for the synthesis of spiropyrazoline benzoates is not a commonly reported application in the reviewed literature. The synthesis of complex spirocyclic systems like spiropyrazolines typically involves distinct synthetic strategies, often utilizing domino or cycloaddition reactions from different starting materials. researchgate.net

Contributions to Complex Molecular Architectures and Scaffolds

Beyond the synthesis of discrete heterocyclic systems, the 2-amino-5-bromobenzoate scaffold contributes to the development of more complex molecular architectures. Its utility as a ligand for creating metal complexes represents a key example. By reacting 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid) with other functionalized molecules, complex ligands can be formed. researchgate.net These ligands can then chelate with various transition metals (such as Cu(II), Ni(II), and Co(II)) to create highly structured metal-organic complexes. researchgate.net This demonstrates the compound's role in supramolecular chemistry and the design of advanced materials.

Architectural ClassExample Derivative/SystemSynthetic Precursor
Heterocycles Benzothiazine DerivativesMethyl 2-amino-5-bromobenzoate nih.gov
Heterocycles Quinazolinone Derivatives2-Amino-5-bromobenzoic acid guidechem.com
Heterocycles Fused QuinazolinonesMethyl 2-amino-5-bromobenzoate sigmaaldrich.com
Complexes Metal(II) Chelate Complexes2-Amino-5-bromobenzoic acid researchgate.net

Development of Chemical Probes and Ligands in Research

Derivatives of the 2-amino-5-bromobenzoate structure have been identified as valuable starting points for the development of chemical probes and biologically active ligands. For instance, Methyl 2-amino-5-bromobenzoate is utilized as a precursor for potential inhibitors of PqsD, an enzyme involved in the quorum sensing system of the bacterium Pseudomonas aeruginosa. pharmaffiliates.com By targeting and inhibiting this system, such compounds can serve as chemical tools to study bacterial communication and as potential leads for developing new antimicrobial strategies. This highlights the scaffold's importance in medicinal chemistry and chemical biology for creating targeted molecular probes.

Target SystemCompound ClassPrecursor
Pseudomonas aeruginosa Quorum Sensing PqsD InhibitorsMethyl 2-amino-5-bromobenzoate pharmaffiliates.com

Conclusion and Future Research Directions

Summary of Current Research Contributions to Phenyl 2-amino-5-bromobenzoate Chemistry

Direct research contributions specifically to the chemistry of this compound are limited in the current scientific literature. However, the broader family of anthranilic acid derivatives has been the subject of significant investigation. These compounds are recognized as important precursors in the synthesis of a wide range of biologically active molecules and functional materials.

N-phenyl anthranilic acid and its derivatives, for instance, are known to form metal complexes with various transition metals, and these complexes have been studied for their potential as catalysts and antimicrobial agents mdpi.comsjctni.edunih.gov. The core anthranilate structure is a key building block for pharmaceuticals, including anti-inflammatory drugs, and is also found in natural products mdpi.com.

Research on the closely related Methyl 2-amino-5-bromobenzoate has provided insights into the reactivity of the 2-amino-5-bromobenzoyl scaffold. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds sigmaaldrich.comsigmaaldrich.com. For example, it has been used to synthesize quinazolinones and other nitrogen-containing ring systems sigmaaldrich.comsigmaaldrich.com. The reactivity of the amino group allows for derivatization, while the bromo substituent can participate in cross-coupling reactions.

The synthesis of anthranilate esters in general has also been a focus of research, with the development of novel, metal-free multicomponent reactions providing efficient access to these structures rsc.org. These synthetic advancements are highly relevant to the potential production of this compound and its derivatives.

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

The structure of this compound presents several functional groups whose reactivity offers numerous unexplored pathways and synthetic opportunities.

Table 1: Functional Groups of this compound and Their Potential Reactivity

Functional GroupPositionPotential Reactions
Amino Group (-NH2)2Acylation, Alkylation, Diazotization, Cyclization
Bromo Group (-Br)5Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Phenyl Ester (-OPh)1Hydrolysis, Transesterification, Ammonolysis
Aromatic Ring-Electrophilic Aromatic Substitution

The amino group is a key site for derivatization. While simple acylation and alkylation are straightforward, more complex transformations leading to heterocyclic systems remain a fertile ground for exploration. For instance, condensation reactions with dicarbonyl compounds could lead to the formation of novel benzodiazepine (B76468) or quinoline (B57606) derivatives.

The bromine atom at the 5-position is a handle for modern cross-coupling reactions. While the use of related bromo-anthranilates in such reactions has been demonstrated, a systematic study of the coupling of this compound with a wide range of boronic acids, alkenes, and amines could yield a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the interplay between the different functional groups could lead to novel intramolecular cyclization reactions. For example, under specific conditions, the amino group could potentially displace the phenyl ester in an intramolecular fashion to form a lactam, or a neighboring group participation effect from the amino group could influence the reactivity of the bromine atom.

Potential for Development of Novel Structural Derivations

The basic scaffold of this compound can be systematically modified to generate a vast array of novel structural derivatives with potentially interesting properties.

One promising direction is the synthesis of N-substituted derivatives . The amino group can be functionalized with various substituents to modulate the electronic properties and steric environment of the molecule. For example, the introduction of chiral auxiliaries could lead to the synthesis of enantiomerically pure derivatives for applications in asymmetric synthesis or as chiral ligands.

Another area for development is the elaboration of the aromatic ring . The bromine atom can be replaced with a wide variety of functional groups through cross-coupling reactions, as mentioned previously. This would allow for the introduction of fluorophores, pharmacophores, or polymerizable groups.

Furthermore, the phenyl group of the ester can be modified. Introducing substituents on this phenyl ring would alter the steric and electronic properties of the ester, which could influence its reactivity and physical properties. For example, the introduction of electron-withdrawing groups could make the ester more susceptible to nucleophilic attack.

Advancements in Computational Modeling for Precise Prediction of Reactivity and Properties

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules like this compound, thereby guiding experimental work and accelerating the discovery process. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Potential Applications of Computational Modeling for this compound

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Reactivity PredictionFukui functions, electrostatic potential maps, frontier molecular orbital energies
Spectroscopic AnalysisIR, Raman, and NMR spectra simulation
Molecular Dynamics (MD)Conformational AnalysisPreferred conformations in different solvents
Intermolecular InteractionsSolvation effects, potential for self-assembly
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme Inhibition StudiesBinding modes and affinities to biological targets

By calculating parameters such as Fukui functions and mapping the electrostatic potential, researchers can gain a deeper understanding of the molecule's reactivity and selectivity in various reactions. This can help in designing more efficient synthetic routes and predicting the outcome of unexplored reactions.

Computational modeling can also be used to predict various physical and spectroscopic properties. For example, the simulation of IR, Raman, and NMR spectra can aid in the characterization of newly synthesized derivatives. Furthermore, predictions of properties such as solubility, lipophilicity (logP), and polar surface area are crucial in the early stages of drug discovery.

Integration into Multicomponent Reaction Systems for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step beilstein-journals.orgorganic-chemistry.orgfrontiersin.org. The integration of this compound or its precursors into MCRs could provide a highly efficient route to novel and diverse molecular scaffolds.

The amino group of this compound makes it a suitable component for a variety of MCRs. For example, it could act as the amine component in the Ugi or Passerini reactions, leading to the formation of peptide-like structures. Similarly, it could participate in the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction to generate heterocyclic compounds.

A particularly interesting avenue would be to design novel MCRs that utilize the unique combination of functional groups present in this compound. For instance, a one-pot reaction involving an aldehyde, an isocyanide, and this compound could potentially lead to the formation of complex, polycyclic structures through a cascade of reactions involving both the amino and bromo functionalities. The development of such novel MCRs would not only enhance synthetic efficiency but also open up new areas of chemical space for exploration.

Q & A

Basic: What are the recommended synthetic routes for Phenyl 2-amino-5-bromobenzoate, and what parameters critically influence reaction yield?

This compound can be synthesized via esterification of 2-amino-5-bromobenzoic acid with phenol derivatives under acidic or coupling conditions. Key steps include:

  • Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for ester formation.
  • Reductive Amination : Analogous to methods for methyl 2-amino-5-bromobenzoate (e.g., reaction with aldehydes followed by reduction), which can be adapted for phenyl ester synthesis by modifying the alcohol component .
  • Critical Parameters : Reaction temperature (50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of acid to phenol. Impurities in the starting material (e.g., residual bromination byproducts) may reduce yield, necessitating pre-purification .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the ester linkage and bromine/amino substituent positions. Aromatic protons appear as distinct multiplets (δ 6.8–8.2 ppm), while the ester carbonyl resonates near δ 165–170 ppm in 13C^{13}C NMR.
  • X-ray Crystallography : Resolves molecular geometry and packing. For example, methyl analogs show planar aromatic rings with intermolecular hydrogen bonding between NH2_2 and ester groups, a feature likely conserved in the phenyl derivative .
  • HPLC-MS : Validates purity and molecular weight. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) are effective, as demonstrated for structurally similar esters .

Advanced: How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (NMR shifts, crystallographic parameters)?

  • Validation Strategies :
    • Compare computed 1H^1H NMR chemical shifts (using DFT/B3LYP/6-31G*) with experimental data to identify outliers caused by solvent effects or conformational flexibility.
    • For crystallography, refine computational models using SHELXL software, which accounts for thermal motion and disorder, as seen in methyl 2-amino-5-bromobenzoate studies .
    • Cross-validate with alternative techniques (e.g., IR for functional groups) to rule out experimental artifacts.

Advanced: What strategies optimize regioselective bromination in the synthesis of 2-amino-5-bromobenzoate derivatives?

  • Directing Groups : The amino group (-NH2_2) acts as a strong para-directing group, favoring bromination at the 5-position. Protecting the amino group (e.g., acetylation) may alter selectivity.
  • Reaction Conditions : Use NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DCM) under controlled temperatures (0–25°C) to minimize di-substitution.
  • Post-Bromination Functionalization : After bromination, deprotection and esterification steps yield the final product. This approach is analogous to methods for methyl analogs .

Basic: What purification protocols are recommended for this compound?

  • Recrystallization : Use ethanol/water mixtures (70:30) to exploit solubility differences. Slow cooling enhances crystal purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (20:80) eluent effectively separates ester products from unreacted phenol or acid.
  • Solvent Impact : High-polarity solvents (e.g., methanol) may reduce crystallization efficiency due to excessive solubility, while low-polarity solvents (e.g., hexane) promote crystal nucleation .

Advanced: How do substituents influence the crystallographic packing of this compound?

  • Intermolecular Interactions : The bromine atom participates in halogen bonding with adjacent aromatic rings, while the amino group forms N–H···O hydrogen bonds with ester carbonyls. These interactions stabilize layered or herringbone packing motifs, as observed in methyl analogs .
  • Lattice Stability : Bulky phenyl groups may introduce steric hindrance, reducing crystallinity compared to methyl esters. Co-crystallization with hydrogen-bond acceptors (e.g., DMSO) can improve lattice stability .

Advanced: How can researchers design pharmacological activity studies for this compound derivatives?

  • Structural Analogs : Phenethyl 2-amino-5-bromobenzoate () suggests potential bioactivity. Design SAR studies by modifying the ester group (e.g., replacing phenyl with benzyl) and testing against targets like kinases or GPCRs.
  • In Vitro Assays : Use cell-based models (e.g., cytotoxicity in HeLa cells) and molecular docking to predict binding affinity. Ensure compliance with ethical guidelines, as non-medical compounds require rigorous safety validation .

Advanced: What are the challenges in scaling up this compound synthesis for structure-activity relationship (SAR) studies?

  • Reaction Scalability : Batch reactors may suffer from heat dissipation issues during exothermic steps (e.g., bromination). Use flow chemistry for better temperature control.
  • Purification Bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
  • Yield Optimization : DOE (Design of Experiments) methodologies, such as central composite design, can identify optimal reagent ratios and reaction times, as demonstrated in analogous UPLC-based studies .

Basic: What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods to avoid inhalation of brominated aromatic vapors. Wear nitrile gloves to prevent dermal exposure.
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow EPA guidelines for halogenated waste, as outlined in chemical safety reports .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Simulate transition states for reactions (e.g., Suzuki coupling) at the bromine site. The electron-withdrawing ester group increases electrophilicity, favoring aryl-aryl bond formation.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine activation energy predictions. Compare with experimental kinetics data to validate accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.